molecular formula C28H34N2O7 B11628802 5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11628802
M. Wt: 510.6 g/mol
InChI Key: FXXGOQZMMYUHMP-SHHOIMCASA-N
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Description

The compound “5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple functional groups, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the hydroxy group, and the attachment of the various aromatic and morpholinyl substituents. Typical synthetic routes might involve:

    Formation of the Pyrrol-2-one Core: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxy Group: This might be done via a hydroxylation reaction.

    Attachment of Aromatic Substituents: This could involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Morpholinyl Group: This might be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

The compound’s unique structure suggests it could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it might bind to a specific protein or enzyme, altering its activity. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the ethoxy and methyl groups on the aromatic rings, as well as the morpholinyl group, might confer unique properties to the compound, such as increased solubility or specific interactions with biological targets.

Properties

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O7/c1-5-37-20-7-8-21(18(2)16-20)26(31)24-25(19-6-9-22(34-3)23(17-19)35-4)30(28(33)27(24)32)11-10-29-12-14-36-15-13-29/h6-9,16-17,25,31H,5,10-15H2,1-4H3/b26-24+

InChI Key

FXXGOQZMMYUHMP-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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